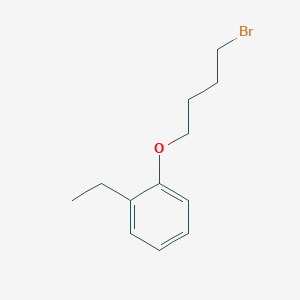

1-(4-Bromobutoxy)-2-ethylbenzene

Description

Contextualization of the Alkoxy-Substituted Bromoarene Framework

The structural framework of 1-(4-Bromobutoxy)-2-ethylbenzene, which combines an alkoxy group and a bromine atom on an aromatic ring, is of significant interest in organic synthesis. The alkoxy group, being an electron-donating group, activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. rsc.org However, the presence of the bulky ethyl group at the ortho position provides steric hindrance that can influence the regioselectivity of reactions.

The bromine atom serves as a versatile functional handle, enabling a wide array of cross-coupling reactions. Bromoarenes are common substrates in palladium-catalyzed reactions that form new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.org The interplay between the electron-donating alkoxy group and the reactive bromo substituent makes this class of compounds highly valuable in the construction of complex molecular architectures.

Significance of the Compound as a Key Synthetic Intermediate in Organic Chemistry

The primary significance of this compound lies in its potential as a bifunctional synthetic intermediate. The two reactive sites, the carbon-bromine bond and the terminal bromine of the butoxy chain, allow for sequential or orthogonal functionalization.

The aryl bromide moiety can readily participate in a variety of palladium-catalyzed cross-coupling reactions, including:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, enabling the synthesis of biaryl compounds. rsc.orgnih.gov The ortho-alkoxy group can influence the reaction's efficiency and selectivity. nih.gov

Buchwald-Hartwig Amination: Coupling with primary or secondary amines to form arylamines, a common motif in pharmaceuticals and materials science. wikipedia.orglibretexts.orgorganic-chemistry.org

Sonogashira Coupling: Reaction with terminal alkynes to produce arylalkynes, which are valuable precursors for more complex structures. wikipedia.orgnih.govorganic-chemistry.org

The terminal alkyl bromide in the butoxy chain can undergo nucleophilic substitution reactions with a wide range of nucleophiles, such as amines, alcohols, and thiols, to introduce further diversity into the molecule. This dual reactivity makes this compound a valuable building block for the synthesis of complex target molecules, potentially in the fields of medicinal chemistry and materials science. rsc.orgnih.govresearchgate.net

Overview of Existing Research Themes and Unexplored Scientific Avenues

Current research involving alkoxy-substituted bromoarenes is heavily focused on their application in cross-coupling catalysis to synthesize complex organic molecules with desirable electronic or biological properties. acs.orgacs.org The development of more efficient and selective catalyst systems for these transformations remains an active area of investigation. acsgcipr.orgresearchgate.net

Unexplored Scientific Avenues:

Photoredox Catalysis: The application of visible-light-mediated photoredox catalysis to activate the C-Br bond of compounds like this compound for cross-coupling reactions is an emerging area that could offer milder and more sustainable synthetic routes.

C-H Functionalization: The direct functionalization of the C-H bonds on the aromatic ring, guided by the existing substituents, presents an atom-economical approach to further elaborate the molecular structure. rsc.orgresearchgate.netexlibrisgroup.com Research into regioselective C-H activation of such ortho-disubstituted benzenes could unlock novel synthetic pathways. nih.gov

Medicinal Chemistry Applications: The structural motifs present in this compound are found in various biologically active molecules. Its use as a scaffold for the synthesis of new therapeutic agents is a promising, yet largely unexplored, avenue. The ability to introduce diverse functionalities through its two reactive sites makes it an attractive starting point for generating libraries of compounds for drug discovery. nih.govresearchgate.netmdpi.com

Development of Novel Polymeric Materials: The bifunctional nature of this compound could be exploited in polymerization reactions. For instance, the aryl bromide could be used in cross-coupling polymerization, while the alkyl bromide could serve as an initiation site for other types of polymerization, leading to the formation of novel graft or block copolymers with unique properties.

Structure

3D Structure

Properties

Molecular Formula |

C12H17BrO |

|---|---|

Molecular Weight |

257.17 g/mol |

IUPAC Name |

1-(4-bromobutoxy)-2-ethylbenzene |

InChI |

InChI=1S/C12H17BrO/c1-2-11-7-3-4-8-12(11)14-10-6-5-9-13/h3-4,7-8H,2,5-6,9-10H2,1H3 |

InChI Key |

WLNAVVIFRUQNBM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1OCCCCBr |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 1 4 Bromobutoxy 2 Ethylbenzene

Nucleophilic Substitution Reactions at the Terminal Bromine Atom

The presence of a primary alkyl bromide in 1-(4-Bromobutoxy)-2-ethylbenzene renders it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. This pathway allows for the introduction of a wide variety of functional groups by displacing the bromide ion with a suitable nucleophile.

Reactions with Oxygen-Centered Nucleophiles (e.g., Alkoxides, Hydroxides, Carboxylates)

One of the most fundamental transformations of this compound involves its reaction with oxygen-centered nucleophiles to form new ether, alcohol, or ester linkages. The Williamson ether synthesis, a classic and widely used method for preparing ethers, is directly applicable here. wikipedia.orgmasterorganicchemistry.com In this reaction, an alkoxide or a phenoxide ion acts as the nucleophile, attacking the electrophilic carbon atom bonded to the bromine.

For instance, the reaction of this compound with a phenoxide, such as sodium p-cresolate, would yield 1-(4-(p-tolyloxy)butoxy)-2-ethylbenzene. This reaction typically proceeds in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to facilitate the SN2 mechanism. The general scheme for this type of reaction is as follows:

Reaction with Alkoxides/Phenoxides:

2-Et-C6H4-O-(CH2)4-Br + R-O-Na+ -> 2-Et-C6H4-O-(CH2)4-O-R + NaBr (where R can be an alkyl or aryl group)

Hydroxide (B78521) ions can also displace the bromide to yield the corresponding alcohol, 4-(2-ethylphenoxy)butan-1-ol. This hydrolysis is typically carried out in the presence of a base like sodium hydroxide in an aqueous or mixed aqueous-organic solvent system.

Similarly, carboxylate salts, such as sodium acetate, can be employed as nucleophiles to synthesize the corresponding ester, 4-(2-ethylphenoxy)butyl acetate. This reaction provides a straightforward route to ester derivatives. scielo.org.coderpharmachemica.com

| Nucleophile | Reagent Example | Product | Reaction Type |

| Alkoxide | Sodium methoxide | 1-Ethyl-2-(4-methoxybutoxy)benzene | Williamson Ether Synthesis |

| Phenoxide | Sodium phenoxide | 1-Ethyl-2-(4-phenoxybutoxy)benzene | Williamson Ether Synthesis |

| Hydroxide | Sodium hydroxide | 4-(2-Ethylphenoxy)butan-1-ol | Hydrolysis |

| Carboxylate | Sodium acetate | 4-(2-Ethylphenoxy)butyl acetate | Esterification |

Table 1: Examples of Reactions with Oxygen-Centered Nucleophiles

Reactions with Nitrogen-Centered Nucleophiles (e.g., Amines, Azoles, Imidazoles)

The displacement of the terminal bromine by nitrogen-centered nucleophiles offers a powerful method for the synthesis of various nitrogen-containing compounds. Primary and secondary amines can react with this compound to form the corresponding secondary and tertiary amines, respectively. These alkylation reactions are fundamental in the construction of more complex molecular scaffolds.

Azoles, such as imidazole (B134444) and pyrazole, are also effective nucleophiles in this context. The reaction of this compound with imidazole, typically in the presence of a base to deprotonate the imidazole, leads to the formation of N-alkylated products. This type of reaction is crucial for the synthesis of compounds with potential applications in medicinal chemistry and materials science.

| Nucleophile | Reagent Example | Product |

| Primary Amine | Butylamine | N-Butyl-4-(2-ethylphenoxy)butanamine |

| Secondary Amine | Diethylamine | N,N-Diethyl-4-(2-ethylphenoxy)butanamine |

| Azole | Imidazole | 1-(4-(2-Ethylphenoxy)butyl)-1H-imidazole |

Table 2: Examples of Reactions with Nitrogen-Centered Nucleophiles

Reactions with Sulfur- and Phosphorus-Centered Nucleophiles

The reactivity of this compound extends to sulfur and phosphorus nucleophiles, leading to the formation of thioethers and phosphonium (B103445) salts. Thiols, in the presence of a base, are readily converted to their corresponding thiolates, which are excellent nucleophiles for SN2 reactions. For example, reaction with sodium thiophenoxide would yield 1-ethyl-2-(4-(phenylthio)butoxy)benzene. wikipedia.org

Triphenylphosphine, a common phosphorus-centered nucleophile, can react with this compound to form a phosphonium salt. masterorganicchemistry.comvaia.com These salts are stable crystalline solids and are valuable intermediates in organic synthesis, most notably as precursors to ylides for the Wittig reaction.

| Nucleophile | Reagent Example | Product |

| Thiolate | Sodium thiophenoxide | 1-Ethyl-2-(4-(phenylthio)butoxy)benzene |

| Phosphine | Triphenylphosphine | (4-(2-Ethylphenoxy)butyl)triphenylphosphonium bromide |

Table 3: Examples of Reactions with Sulfur- and Phosphorus-Centered Nucleophiles

Formation and Reactivity of Organometallic Intermediates

Beyond its role as an electrophile in substitution reactions, the carbon-bromine bond in this compound can be converted into a carbon-nucleophile through the formation of organometallic reagents.

Generation of Grignard Reagents for Carbon-Carbon Bond Formation

One of the most powerful applications of alkyl halides in synthesis is the formation of Grignard reagents. wikipedia.orgresearchgate.net By reacting this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), the corresponding Grignard reagent, (4-(2-ethylphenoxy)butyl)magnesium bromide, can be prepared. organicchemistrytutor.comresearchgate.net

This organometallic intermediate effectively reverses the polarity of the carbon atom, transforming it into a potent nucleophile. This Grignard reagent can then be used in a variety of carbon-carbon bond-forming reactions. For example, it can react with aldehydes and ketones to produce secondary and tertiary alcohols, respectively. Reaction with carbon dioxide, followed by an acidic workup, yields a carboxylic acid with one additional carbon atom. researchgate.netyoutube.com

| Electrophile | Reagent Example | Product |

| Aldehyde | Acetaldehyde | 1-(4-(2-Ethylphenoxy)butyl)ethanol |

| Ketone | Acetone | 2-(4-(2-Ethylphenoxy)butyl)propan-2-ol |

| Carbon Dioxide | CO2 | 5-(2-Ethylphenoxy)pentanoic acid |

Table 4: Examples of Reactions Involving the Grignard Reagent of this compound

Preparation of Organolithium or Organozinc Derivatives

In addition to Grignard reagents, other organometallic derivatives of this compound can be synthesized. The corresponding organolithium reagent can be prepared by reacting the bromoalkane with a strong reducing agent like lithium metal or by a lithium-halogen exchange with an alkyllithium reagent such as n-butyllithium. Organolithium reagents are generally more reactive than their Grignard counterparts.

Organozinc derivatives can also be prepared, often by transmetalation from the corresponding organolithium or Grignard reagent. These reagents are typically less reactive and therefore more selective in their reactions, making them valuable in specific synthetic contexts. The choice between a Grignard, organolithium, or organozinc reagent allows for fine-tuning of the reactivity to achieve a desired chemical transformation.

| Organometallic Reagent | Method of Preparation | Relative Reactivity |

| Organomagnesium (Grignard) | Reaction with Mg metal | High |

| Organolithium | Reaction with Li metal or alkyllithium | Very High |

| Organozinc | Transmetalation from organolithium/Grignard | Moderate |

Table 5: Comparison of Organometallic Derivatives

Reactions Involving the Aromatic Ring System

The aromatic ring of this compound is activated towards electrophilic attack due to the electron-donating nature of its substituents.

Electrophilic Aromatic Substitution Patterns and Directivity

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the benzene (B151609) ring is controlled by the directing effects of the two existing substituents: the 4-bromobutoxy group (-O-(CH₂)₄Br) and the ethyl group (-CH₂CH₃). masterorganicchemistry.com

Alkoxy Group (-OR): The 4-bromobutoxy group is a powerful activating group and an ortho, para-director. doubtnut.comyoutube.com The oxygen atom's lone pairs can donate electron density into the ring through resonance, stabilizing the intermediate carbocation (arenium ion) formed during the attack by an electrophile. libretexts.orgpressbooks.pub This stabilization is most effective when the electrophile adds to the positions ortho or para to the alkoxy group. youtube.com

Ethyl Group (-CH₂CH₃): The ethyl group is a weak activating group and also an ortho, para-director. numberanalytics.com It donates electron density primarily through an inductive effect and hyperconjugation.

Combined Directing Effect: The powerful resonance donation from the alkoxy group makes it the dominant directing group. pressbooks.pub The positions ortho and para to the alkoxy group are C6, C4, and C2. Since C2 is already substituted with the ethyl group, incoming electrophiles will be directed primarily to the C4 (para) and C6 (ortho) positions. Steric hindrance from the adjacent ethyl group at C2 may slightly disfavor substitution at the C6 position, potentially leading to a higher yield of the C4 substituted product.

Table 1: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(4-Bromobutoxy)-2-ethyl-4-nitrobenzene and 1-(4-Bromobutoxy)-2-ethyl-6-nitrobenzene |

| Halogenation | Br₂, FeBr₃ | 1-Bromo-4-(4-bromobutoxy)-3-ethylbenzene and 2-Bromo-1-(4-bromobutoxy)-3-ethylbenzene |

| Sulfonation | Fuming H₂SO₄ | 4-(4-Bromobutoxy)-3-ethylbenzenesulfonic acid and 2-(4-Bromobutoxy)-3-ethylbenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(4-(4-Bromobutoxy)-3-ethylphenyl)ethan-1-one |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi, Kumada)

The parent molecule, this compound, does not possess a halide or triflate on the aromatic ring, which is typically required for direct palladium-catalyzed cross-coupling reactions like Suzuki, Negishi, or Kumada reactions on the aryl system. rsc.org However, the molecule can be modified to participate in these reactions in a two-step sequence. First, an electrophilic halogenation (as described in 3.3.1) can introduce a bromine or iodine atom onto the aromatic ring, for example, at the C4 position. This new aryl halide can then serve as a substrate for cross-coupling. organic-chemistry.org

Suzuki Coupling: The resulting 4-bromo-1-(4-bromobutoxy)-2-ethylbenzene could be coupled with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. nih.gov

Negishi Coupling: This reaction would involve coupling the aryl halide with an organozinc reagent, which is known for its high reactivity. wikipedia.orgtaylorandfrancis.com

Kumada Coupling: This involves the reaction of the aryl halide with a Grignard reagent (organomagnesium halide) and a palladium or nickel catalyst.

It is important to note that the existing alkyl bromide on the butoxy chain could potentially undergo competing cross-coupling reactions, although aryl halides are generally more reactive under these conditions. acs.org

Table 2: Exemplary Two-Step Cross-Coupling Sequence

| Step | Reaction Type | Example Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Electrophilic Bromination | Br₂, FeBr₃ | 1-Bromo-4-(4-bromobutoxy)-3-ethylbenzene |

| 2 | Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 4'-(4-Bromobutoxy)-3'-ethyl-[1,1'-biphenyl] |

Benzylic Functionalization of the Ethyl Group

The methylene (B1212753) (-CH₂-) carbon of the ethyl group is a benzylic position. The C-H bonds at this position are weaker than typical alkane C-H bonds because the resulting benzylic radical is resonance-stabilized by the aromatic ring. libretexts.org This makes the benzylic position a prime target for functionalization.

Radical Halogenation: A common method for benzylic functionalization is radical bromination using N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light). askfilo.comchadsprep.com This reaction selectively replaces a benzylic hydrogen with a bromine atom, yielding 1-(4-bromobutoxy)-2-(1-bromoethyl)benzene. libretexts.orgresearchgate.net

Oxidation: The benzylic position can be oxidized using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). masterorganicchemistry.comlibretexts.org Under vigorous conditions, the entire ethyl group is oxidized to a carboxylic acid, forming 2-(4-bromobutoxy)benzoic acid. libretexts.org Milder oxidation conditions or specialized reagents can yield the corresponding ketone, 1-(2-(4-bromobutoxy)phenyl)ethan-1-one (an acetophenone (B1666503) derivative). mdpi.com

Ether Cleavage and Rearrangement Reactions

The ether linkage in this compound is susceptible to cleavage under strong acidic conditions. libretexts.org Aryl alkyl ethers, such as this one, are typically cleaved at the alkyl-oxygen bond because the aryl-oxygen bond has partial double bond character due to resonance, making it stronger and more difficult to break. organicmystery.com

Common reagents for ether cleavage include strong acids like hydrogen bromide (HBr) and hydrogen iodide (HI), as well as Lewis acids like boron tribromide (BBr₃). ucalgary.calibretexts.org

Reaction with HBr or HI: Treatment with concentrated HBr or HI results in the protonation of the ether oxygen, followed by nucleophilic attack by the halide ion (Br⁻ or I⁻) on the adjacent carbon of the butyl chain (Sₙ2 mechanism). libretexts.orgorganicmystery.com This breaks the C-O bond, yielding 2-ethylphenol (B104991) and 1,4-dibromobutane (B41627).

Reaction with BBr₃: Boron tribromide is a highly effective reagent for cleaving aryl ethers, often used at low temperatures. nih.govsci-hub.se The reaction proceeds through the formation of an adduct between the Lewis acidic boron and the ether oxygen, followed by intramolecular or intermolecular bromide transfer to the alkyl group, ultimately yielding 2-ethylphenol and 1,4-dibromobutane after workup. core.ac.ukufp.pt

Oxidative and Reductive Transformations

Beyond the specific reactions mentioned above, the molecule can undergo other oxidative and reductive transformations targeting its different functional groups.

Oxidative Transformations: As discussed in section 3.3.3, the primary site of oxidation is the benzylic carbon of the ethyl group, which can be converted to a ketone or carboxylic acid. masterorganicchemistry.comlibretexts.org The alkyl bromide moiety is generally resistant to common oxidizing agents.

Reductive Transformations: The primary site for reduction is the alkyl bromide. The carbon-bromine bond can be reduced to a carbon-hydrogen bond using various reducing agents.

Hydride Reagents: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can reduce the alkyl bromide to an alkane, although LiAlH₄ is much more powerful. This would produce 1-butoxy-2-ethylbenzene.

Catalytic Hydrogenation: Hydrogen gas with a palladium catalyst (e.g., Pd/C) can also effect the reduction of the alkyl bromide. Under mild conditions, this reduction can be selective, leaving the aromatic ring intact. Harsher conditions (higher pressure and temperature) could potentially lead to the reduction of the benzene ring.

Dissolving Metal Reduction: Metals like magnesium can react with the alkyl bromide to form a Grignard reagent, which is a powerful nucleophile and base. libretexts.org

Table 3: Summary of Oxidative and Reductive Transformations

| Transformation | Reagent(s) | Functional Group Targeted | Product |

|---|---|---|---|

| Oxidation | KMnO₄, heat | Ethyl group (benzylic position) | 2-(4-Bromobutoxy)benzoic acid |

| Reduction | LiAlH₄ | Alkyl bromide | 1-Butoxy-2-ethylbenzene |

| Benzylic Bromination | NBS, AIBN | Ethyl group (benzylic position) | 1-(4-Bromobutoxy)-2-(1-bromoethyl)benzene |

| Ether Cleavage | BBr₃ or HBr | Ether linkage | 2-Ethylphenol and 1,4-dibromobutane |

Derivatization and Functionalization Strategies for Structural Elaboration

Diversification at the Terminal Bromo Group for Chain Extension

The primary alkyl bromide is the most reactive site on 1-(4-Bromobutoxy)-2-ethylbenzene for nucleophilic substitution, making it an ideal point for chain extension and the introduction of diverse functional groups.

Nucleophilic Substitution Reactions: The electron-deficient carbon atom attached to the bromine is susceptible to attack by a wide variety of nucleophiles, leading to the displacement of the bromide ion. This classic SN2 reaction pathway allows for the formation of new carbon-heteroatom and carbon-carbon bonds. For instance, reaction with sodium azide (B81097) (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) would yield 1-(4-azidobutoxy)-2-ethylbenzene. Similarly, cyanide ions from sources like potassium cyanide (KCN) can be used to introduce a nitrile group, extending the carbon chain and providing a versatile precursor for carboxylic acids, amines, or ketones.

Formation of Amines and Ethers: The terminal bromide can readily react with primary or secondary amines to yield the corresponding secondary or tertiary amines, respectively. These reactions are fundamental in building molecules with specific acid-base properties or for further functionalization. Additionally, reaction with alkoxides or phenoxides (Williamson ether synthesis) can generate more complex ether structures.

Grignard Reagent Formation: The bromo group can be converted into an organometallic species, most commonly a Grignard reagent. masterorganicchemistry.com This is achieved by reacting this compound with magnesium metal in an anhydrous ether solvent. masterorganicchemistry.comwalisongo.ac.id The resulting Grignard reagent, 4-(2-ethylphenoxy)butylmagnesium bromide, is a powerful nucleophile and a strong base. It can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds, enabling the construction of more complex molecular skeletons. masterorganicchemistry.comwalisongo.ac.id

Table 1: Examples of Nucleophilic Substitution at the Terminal Bromo Group This table presents predicted reactions based on the known reactivity of primary alkyl bromides.

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Azide | Sodium Azide (NaN₃) | 1-(4-Azidobutoxy)-2-ethylbenzene |

| Cyanide | Potassium Cyanide (KCN) | 5-(2-Ethylphenoxy)pentanenitrile |

| Secondary Amine | Diethylamine | N,N-Diethyl-4-(2-ethylphenoxy)butan-1-amine |

| Alkoxide | Sodium Ethoxide | 1-Ethoxy-4-(2-ethylphenoxy)butane |

Functionalization of the Butoxy Spacer Chain

Direct functionalization of the saturated butoxy spacer chain is chemically challenging due to the high bond dissociation energy of aliphatic C-H bonds, making them generally unreactive. nih.govsigmaaldrich.com Unlike the other functional groups in the molecule, the butoxy chain lacks inherent reactivity that can be easily exploited for selective modification.

Advanced techniques such as transition-metal-catalyzed C-H activation are often required to achieve functionalization of such inert alkyl chains. nih.govrsc.orgyoutube.com These methods typically involve organometallic catalysts that can insert into a C-H bond, allowing for the subsequent introduction of new functional groups. However, achieving regioselectivity on a simple butyl chain with four distinct methylene (B1212753) groups (C1', C2', C3', and C4') is a significant hurdle. Without a directing group to guide the catalyst to a specific position, such reactions would likely yield a mixture of products, complicating synthesis and purification. Research into selective C-H functionalization is ongoing, but established, high-yielding methods for the specific modification of the butoxy chain in a molecule like this compound are not commonplace.

Selective Modification of the Ethyl Substituent and Aromatic Ring

The ethylbenzene (B125841) portion of the molecule offers two primary sites for functionalization: the benzylic position of the ethyl group and the aromatic ring itself.

Modification of the Ethyl Substituent: The benzylic C-H bonds of the ethyl group are weaker than other alkyl C-H bonds because the resulting benzylic radical is stabilized by resonance with the aromatic ring. chemistrysteps.comlibretexts.org This enhanced reactivity allows for selective functionalization at this position.

Benzylic Bromination: Free-radical bromination, typically using N-bromosuccinimide (NBS) with a radical initiator like AIBN or light, can selectively replace a hydrogen at the benzylic position with a bromine atom. masterorganicchemistry.comwikipedia.orgresearchgate.net This Wohl-Ziegler reaction on this compound would yield 1-(4-Bromobutoxy)-2-(1-bromoethyl)benzene, introducing a new reactive handle for subsequent substitutions or eliminations. wikipedia.org

Benzylic Oxidation: The benzylic position can be oxidized to a carbonyl group using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. masterorganicchemistry.commdpi.com Under vigorous conditions, the ethyl group would be oxidized to a carboxylic acid group, transforming the starting material into 2-(4-bromobutoxy)benzoic acid. Milder or more specialized reagents can be used to achieve partial oxidation to a ketone, yielding 1-(2-(4-bromobutoxy)phenyl)ethan-1-one. masterorganicchemistry.commdpi.com

Modification of the Aromatic Ring: The aromatic ring can undergo electrophilic aromatic substitution. The regiochemical outcome of this reaction is directed by the two existing substituents: the butoxy group and the ethyl group. Both are ortho-, para-directing activators. byjus.com The alkoxy group is generally a stronger activating group than the alkyl group. The positions ortho and para to the butoxy group are C3 and C5. The positions ortho and para to the ethyl group are C3 and C6. Therefore, substitution is strongly favored at the C3 and C5 positions, with C3 being potentially more sterically hindered.

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), the aromatic ring can be acylated with an acyl chloride or anhydride. alexandonian.com Given the directing effects of the substituents, the acyl group would preferentially add to the position para to the butoxy group (C5) to minimize steric hindrance, yielding 1-acyl-5-(4-bromobutoxy)-4-ethylbenzene. libretexts.orgchemguide.co.uk

Table 2: Predicted Functionalization of the Ethylbenzene Moiety This table presents predicted reactions based on established methods for substituted benzenes.

| Reaction Type | Reagent(s) | Target Site | Predicted Major Product |

|---|---|---|---|

| Benzylic Bromination | NBS, AIBN | Ethyl Group (Benzylic C-H) | 1-(4-Bromobutoxy)-2-(1-bromoethyl)benzene |

| Benzylic Oxidation | KMnO₄, heat | Ethyl Group | 2-(4-Bromobutoxy)benzoic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Aromatic Ring | 1-(5-(4-Bromobutoxy)-4-ethylphenyl)ethan-1-one |

Applications of 1 4 Bromobutoxy 2 Ethylbenzene As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Aromatic and Heterocyclic Compounds

The primary utility of 1-(4-Bromobutoxy)-2-ethylbenzene in synthesis is derived from the electrophilic nature of the carbon atom bonded to the bromine. This allows it to function as an alkylating agent, attaching the 2-ethylphenoxybutoxy group to various nucleophiles, including those that form the core of complex aromatic and heterocyclic systems.

Construction of Substituted Coumarins

Although not a direct precursor for forming the coumarin ring system itself, this compound could be employed to functionalize a pre-existing coumarin molecule. Specifically, it can be used in the O-alkylation of hydroxycoumarins via the Williamson ether synthesis. In this reaction, a hydroxycoumarin is deprotonated with a base to form a phenoxide, which then acts as a nucleophile, displacing the bromide from this compound. This process yields a coumarin derivative with an ether-linked 2-ethylphenoxybutoxy side chain, which can modify the parent molecule's biological or photophysical properties.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Imidazoles, Piperazines)

The carbon-bromine bond in this compound is an ideal site for N-alkylation reactions, a common strategy for synthesizing derivatives of nitrogen-containing heterocycles. nih.gov For heterocycles like imidazole (B134444), the deprotonated nitrogen can serve as a nucleophile to displace the bromide, forming a new carbon-nitrogen bond. In the case of piperazine, which contains secondary amine groups, direct alkylation can occur to introduce the 2-ethylphenoxybutoxy substituent. nih.gov Such modifications are a cornerstone of medicinal chemistry, used to generate libraries of novel compounds for drug discovery programs.

Role in the Assembly of Functionalized Aromatic Ethers

The most direct and predictable application of this compound is as a reagent in the synthesis of more complex, functionalized aromatic ethers. By reacting with various phenoxides in a Williamson ether synthesis, it can serve to link two different aromatic rings via a flexible four-carbon ether chain. organic-chemistry.orgresearchgate.net This modular approach allows for the systematic variation of one of the aromatic components while keeping the 2-ethylphenoxybutoxy unit constant, facilitating the study of structure-activity relationships in medicinal chemistry or the tuning of properties in materials science.

| Nucleophile | Product Class | Illustrative Product Structure |

| Phenol | Diaryl Ether | C₆H₅-O-(CH₂)₄-O-C₆H₄-2-Et |

| Imidazole | N-Alkyl Imidazole | (C₃H₃N₂)-(CH₂)₄-O-C₆H₄-2-Et |

| Piperazine | N-Alkyl Piperazine | (C₄H₉N₂)-(CH₂)₄-O-C₆H₄-2-Et |

| 4-Nitrophenol | Functionalized Diaryl Ether | (O₂N-C₆H₄)-O-(CH₂)₄-O-C₆H₄-2-Et |

Utilization in Cascade and Multicomponent Reactions

There is no available literature that describes the use of this compound in cascade or multicomponent reactions. These sophisticated reactions typically require substrates with multiple, strategically placed functional groups capable of undergoing a series of sequential transformations under a single set of reaction conditions. baranlab.org20.210.105 The simple, linear structure of this compound does not inherently lend itself to such complex, intramolecular cyclization pathways.

Applications in Polymer Chemistry as a Monomer or Cross-Linking Agent

This compound is not suitable as a monomer for creating polymers through common polymerization techniques, as it possesses only a single reactive site for chain extension. Likewise, it cannot function as a cross-linking agent, a role that requires at least two reactive groups to bridge different polymer chains. However, it could be used as a functionalizing agent to modify existing polymers. For instance, a polymer bearing nucleophilic side chains (such as polyvinyl phenol) could be reacted with this compound to graft the 2-ethylphenoxybutoxy groups onto the polymer backbone, thereby altering the material's physical or chemical properties.

Computational and Theoretical Investigations of 1 4 Bromobutoxy 2 Ethylbenzene

Quantum Chemical Studies on Molecular Structure, Conformation, and Energetics

There are currently no published quantum chemical studies that specifically detail the molecular structure, conformation, and energetics of 1-(4-Bromobutoxy)-2-ethylbenzene. Such a study would typically involve geometry optimization to find the most stable three-dimensional arrangement of the atoms, conformational searches to identify different spatial arrangements of the flexible butoxy chain, and calculation of the relative energies of these conformers.

Theoretical Prediction of Reactivity and Reaction Mechanisms

Specific theoretical predictions regarding the reactivity and potential reaction mechanisms of this compound are not present in the current scientific literature. A computational study in this area would likely investigate sites of electrophilic and nucleophilic attack, predict the products of common organic reactions, and map out the energy profiles of potential reaction pathways.

Analysis of Electronic Structure and Bonding Characteristics

A detailed analysis of the electronic structure and bonding characteristics of this compound, derived from computational methods, has not been documented. This type of analysis would typically include examinations of molecular orbitals, electron density distribution, and the nature of the chemical bonds within the molecule, providing insights into its chemical behavior.

Research Trends and Future Perspectives on 1 4 Bromobutoxy 2 Ethylbenzene

Development of Greener and Sustainable Synthetic Routes

Currently, there are no specific "green" synthetic routes published for 1-(4-Bromobutoxy)-2-ethylbenzene. The conventional synthesis would likely involve a variation of the Williamson ether synthesis, a reliable but often not environmentally benign method. This classical approach would presumably involve the reaction of 2-ethylphenol (B104991) with 1,4-dibromobutane (B41627).

Future research will almost certainly focus on developing more sustainable synthetic methodologies. These could include:

Phase-Transfer Catalysis (PTC): Utilizing phase-transfer catalysts can enhance reaction rates, reduce the need for harsh solvents, and allow for the use of aqueous and organic phases, thereby minimizing volatile organic compounds (VOCs).

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy consumption compared to conventional heating methods.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, improved safety, and easier scalability, contributing to a more sustainable and efficient process.

Use of Greener Solvents: Exploration of benign solvents such as ionic liquids, supercritical fluids, or bio-derived solvents would be a key area of investigation to replace traditional, more hazardous options.

Table 1: Comparison of Potential Synthetic Routes for Aryl Butyl Ethers

| Synthetic Method | Typical Catalyst/Reagents | Advantages | Disadvantages |

| Williamson Ether Synthesis | Strong base (e.g., NaH), polar aprotic solvent | High yield, well-established | Use of hazardous reagents, high temperatures |

| Phase-Transfer Catalysis | Quaternary ammonium (B1175870) salts | Milder conditions, use of greener solvents | Catalyst can be difficult to separate |

| Microwave-Assisted Synthesis | None (energy source) | Rapid heating, shorter reaction times | Potential for localized overheating |

Exploration of Novel Catalytic Transformations

The bromine atom in this compound is a versatile functional group that opens the door to a wide array of catalytic transformations. While no specific catalytic reactions for this compound are documented, we can anticipate that research would gravitate towards well-established and emerging catalytic cross-coupling reactions.

Future explorations would likely involve:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form a C-C bond, enabling the synthesis of more complex biaryl structures.

Heck-Mizoroki Coupling: Palladium-catalyzed reaction with alkenes to introduce unsaturated side chains.

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines, a crucial transformation in medicinal chemistry.

Sonogashira Coupling: Reaction with terminal alkynes to create C-C triple bonds, useful for the synthesis of functional materials.

The development of novel, more efficient, and selective catalysts for these transformations, potentially using earth-abundant metals as alternatives to palladium, would be a significant research focus.

Design and Synthesis of Derivatives for Advanced Materials Research

Given its structure, this compound is a prime candidate as a building block for advanced materials. The bromoalkoxy chain provides a reactive handle for polymerization or grafting onto surfaces, while the ethylbenzene (B125841) core can be further functionalized.

Based on research into similar molecules like 1,4-Bis(4-bromobutoxy)benzene, which is used in electroluminescent materials, derivatives of this compound could be designed for:

Liquid Crystals: The rod-like shape of certain derivatives could impart liquid crystalline properties.

Organic Light-Emitting Diodes (OLEDs): The aromatic core could be incorporated into polymers for use in OLEDs.

Functional Polymers: The bromo-functional group allows for its incorporation into various polymer backbones through techniques like Atom Transfer Radical Polymerization (ATRP), leading to materials with tailored properties.

Table 2: Potential Applications of Derivatives from Analogous Bromoalkoxyaryl Compounds

| Derivative Class | Potential Application | Key Structural Feature |

| Biaryl Ethers | Liquid Crystals | Extended, rigid molecular structure |

| Poly(aryl ether)s | High-performance thermoplastics | Stable ether linkages |

| Functionalized Oligomers | Organic Electronics | Tunable electronic properties |

Interdisciplinary Research at the Interface of Organic Chemistry and Other Disciplines

The future of research on this compound and its derivatives is inherently interdisciplinary.

Medicinal Chemistry: The aryl ether motif is present in many biologically active compounds. Derivatives could be synthesized and screened for potential pharmacological activities.

Materials Science: Collaboration with materials scientists would be essential to characterize the physical and photophysical properties of new polymers and materials derived from this compound.

Computational Chemistry: Theoretical studies could predict the properties of potential derivatives, guiding synthetic efforts and accelerating the discovery of new functional materials.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Bromobutoxy)-2-ethylbenzene, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution, where a bromobutyl chain reacts with a substituted ethylbenzene precursor. Key variables include:

- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .

- Solvent optimization : Polar aprotic solvents like DMF or acetonitrile improve yield by stabilizing intermediates .

- Temperature control : Reactions at 60–80°C minimize side products like elimination derivatives .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product. Validate purity via ¹H/¹³C NMR (e.g., δ = 1.35–1.88 ppm for butoxy CH₂ groups, δ = 69.20 ppm for ether oxygen in ¹³C NMR) .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR Spectroscopy : Identify substituents via chemical shifts (e.g., aromatic protons at δ 6.7–7.4 ppm, bromobutoxy chain at δ 3.4–4.1 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 247.107) .

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

- Elemental Analysis : Verify C, H, Br, and O content within ±0.3% of theoretical values .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Adhere to GHS guidelines:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H317, H319) .

- Ventilation : Use fume hoods to avoid inhalation of vapors (GHS H335) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

- Methodological Answer : Conduct a retrospective analysis of variables:

- Replicate studies : Compare yields under identical conditions (solvent, catalyst, temperature).

- Byproduct profiling : Use GC-MS to identify competing pathways (e.g., elimination vs. substitution) .

- Computational modeling : Apply DFT calculations to assess energy barriers for bromobutoxy attachment vs. side reactions .

- Meta-analysis : Aggregate data from PubChem and Reaxys to identify trends in solvent/catalyst efficacy .

Q. What computational strategies are effective for predicting the reactivity of this compound in catalytic systems?

- Methodological Answer : Use hybrid quantum mechanics/molecular mechanics (QM/MM) approaches:

Q. How can the biological activity of this compound derivatives be systematically evaluated?

- Methodological Answer : Follow a tiered screening pipeline:

- In vitro assays : Test antimicrobial activity via microdilution (MIC values against S. aureus or E. coli) .

- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase inhibition with ATP analogs) .

- ADME-Tox profiling : Assess metabolic stability in liver microsomes and cytotoxicity in HEK293 cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.